molecular formula C7H9BrN6 B13089693 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13089693
M. Wt: 257.09 g/mol
InChI Key: QICZWDMHCFRVKM-UHFFFAOYSA-N
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Description

4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a specialized chemical scaffold designed for the synthesis of novel heterocyclic compounds in medicinal chemistry and drug discovery research. This bifunctional molecule incorporates both pyrazole and 1,2,4-triazole rings, two privileged heterocycles known for their broad pharmacological profiles. The 1,2,4-triazole moiety is a established pharmacophore in clinical antifungal agents and exhibits diverse biological activities, including anticancer and antiviral effects, by interacting with biological receptors through hydrogen bonding and dipole interactions . The presence of the bromine atom on the pyrazole ring and the primary amine group offers versatile synthetic handles for further functionalization, enabling researchers to develop more complex structures such as pyrazolyltriazoles or other fused heterocyclic systems . These advanced structures are of significant interest for developing potential kinase inhibitors, such as CDK2 inhibitors for cancer research, given the known activity of pyrazolopyrimidine cores as ATP-competitive inhibitors . This reagent is intended for use by qualified researchers in constructing targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

4-bromo-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9BrN6/c1-13-6(10-4-11-13)3-14-2-5(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12)

InChI Key

QICZWDMHCFRVKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core with Bromine Substitution

A foundational step is the preparation of the 5-bromo-1-methyl-1H-pyrazol-3-amine intermediate, which serves as the pyrazole fragment for further functionalization.

Method Summary:

Step Reaction Description Reagents & Conditions Notes
1 Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate, methylhydrazine, solvent (e.g., ethanol), reflux Efficient ring formation
2 Bromination of the above ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Tribromooxyphosphorus, controlled temperature Selective bromination on pyrazole ring
3 Hydrolysis of the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid Sodium hydroxide in alcoholic solution, reflux Conversion to acid for next step
4 Substitution reaction with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate Azido dimethyl phosphate, tert-butyl alcohol, base Carbamate protection step
5 Deprotection/hydrolysis in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine 50% trifluoroacetic acid, room temperature Final amine intermediate

This method avoids the use of highly toxic reagents such as cyanogen bromide and n-butyl lithium, which are common in older synthetic routes but pose safety and environmental concerns. The process is amenable to scale-up and provides good yields with operational simplicity.

Coupling of the Triazole Moiety

The attachment of the 1-methyl-1H-1,2,4-triazol-5-yl methyl group to the pyrazole nitrogen (N-1 position) typically involves:

  • Alkylation reactions using a suitable triazole derivative bearing a methyl halide or equivalent leaving group.
  • The reaction is often conducted under mild basic conditions to promote nucleophilic substitution.

General Reaction:

$$
\text{5-Bromo-1H-pyrazol-3-amine} + \text{1-methyl-1H-1,2,4-triazol-5-yl methyl halide} \rightarrow \text{4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine}
$$

Typical conditions include:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Ambient to 60 °C
  • Reaction time: Several hours to overnight

This step requires careful monitoring (e.g., TLC) to ensure complete conversion and minimize side reactions.

Detailed Reaction Scheme and Conditions

Step Reactants Reagents/Conditions Product Yield (%) Notes
1 Diethyl butynedioate + methylhydrazine Reflux in ethanol 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester ~85% Efficient ring closure
2 Above ester + tribromooxyphosphorus Room temperature bromination Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate ~80% Selective bromination
3 Ester + NaOH (alcoholic) Reflux hydrolysis 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ~90% Clean hydrolysis
4 Acid + azido dimethyl phosphate + tert-butyl alcohol Substitution reaction tert-Butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate ~75% Carbamate protection
5 Carbamate + trifluoroacetic acid Room temperature deprotection 5-Bromo-1-methyl-1H-pyrazol-3-amine ~85% Amine intermediate
6 5-Bromo-1-methyl-1H-pyrazol-3-amine + 1-methyl-1H-1,2,4-triazol-5-yl methyl halide DMF, K2CO3, 40-60 °C Target compound ~70-80% Final coupling

Analytical and Process Considerations

  • Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure at each stage.
  • Environmental and Safety Aspects: The selected synthetic route avoids hazardous reagents like cyanogen bromide and n-butyl lithium, improving safety and environmental footprint.
  • Scalability: The use of stable intermediates and mild conditions supports scale-up for industrial production.

Summary of Advantages of the Preferred Synthetic Route

Feature Description
Raw Materials Readily available diethyl butynedioate, methylhydrazine, tribromooxyphosphorus
Safety Avoids highly toxic and pyrophoric reagents
Yield High overall yield through multi-step synthesis
Scalability Suitable for large-scale synthesis
Environmental Impact Reduced hazardous waste generation
Operational Simplicity Mild reaction conditions, standard lab equipment

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features References
Target Compound 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl], 4-Br, 3-NH₂ 256.107 Triazole enhances hydrogen bonding; bromine enables cross-coupling reactions.
4-Bromo-1-methyl-1H-pyrazol-3-amine 1-CH₃, 4-Br, 3-NH₂ 176.02 Simpler structure; lacks triazole, reducing steric hindrance.
1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine 1-(4-BrC₆H₄), 3-(3-CH₃C₆H₄), 5-NH₂ 328.213 Bulky aryl groups increase lipophilicity; potential for π-π stacking.
4-Bromo-3-phenyl-1H-pyrazol-5-amine 4-Br, 3-C₆H₅, 5-NH₂ 238.09 Phenyl group enhances aromatic interactions; lower nitrogen content.
4-Bromo-1-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine 1-(4-BrC₆H₄CH₂), 4-Br, 3-NH₂ 270.11 Dibromo substitution may hinder solubility but improve halogen bonding.
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl) Complex fused triazinoindole substituent N/A Extended conjugation; potential fluorescence or intercalation properties.

Spectroscopic and Analytical Data

  • NMR Trends :
    • Pyrazole C-H protons typically resonate at δ 7.5–8.0 ppm in DMSO-d₆, as seen in sulfonamide derivatives .
    • Triazole protons (e.g., in ) appear upfield (δ 3.0–4.0 ppm) due to shielding effects.
  • IR Signatures :
    • NH₂ stretching (~3385 cm⁻¹) and C=O (if present, ~1670 cm⁻¹) are common in analogues , while triazole C-N stretches occur near 1315 cm⁻¹ .

Biological Activity

4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula for this compound is C8H10BrN5C_8H_{10}BrN_5 with a molecular weight of approximately 246.10 g/mol. Its structure features a bromine atom attached to a pyrazole ring, which is further substituted with a triazole moiety.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer effects in several studies. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells . The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation.

Inhibition of Enzymatic Activity

This compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation. Notably, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to tumor suppression .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an effective antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies highlighted the cytotoxic effects of the compound on several cancer cell lines. The results showed that it induced apoptosis in HeLa (cervical) and MCF7 (breast) cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Target Effect
Histone Deacetylases (HDACs)Inhibition leads to altered gene expression
Kinases (e.g., RET kinase)Modulation of signaling pathways involved in cell proliferation
Bacterial enzymesDisruption of metabolic processes

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